

Introduction: A Sterically Hindered Building Block for Advanced Peptide Design

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Boc-2,6-Dimethyl-D-Phenylalanine*

Cat. No.: *B14006466*

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In the landscape of peptide-based drug discovery and chemical biology, the use of non-canonical amino acids is a critical strategy for engineering molecules with enhanced therapeutic properties. **Boc-2,6-Dimethyl-D-Phenylalanine** is a premier example of such a specialized building block. This guide serves as a technical resource for researchers and drug development professionals, offering in-depth information on its molecular characteristics, synthesis, and analytical validation.

The compound's structure is defined by three key features:

- **The D-Enantiomer:** The use of a D-amino acid provides inherent resistance to degradation by endogenous proteases, a common challenge in peptide drug development.
- **N-terminal Boc Group:** The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, offering robust protection of the α -amino group under a wide range of conditions while allowing for facile, selective removal under acidic conditions.^[1]
- **2,6-Dimethyl Substitution:** The two methyl groups on the phenyl ring introduce significant steric hindrance. This modification is not merely an addition of bulk; it is a strategic design element that restricts the rotational freedom (the χ_1 dihedral angle) of the side chain. This

conformational lock can be exploited to induce specific secondary structures (e.g., β -turns) in a peptide backbone, leading to higher receptor affinity and selectivity.

This guide will elucidate the core properties of **Boc-2,6-Dimethyl-D-Phenylalanine**, providing the foundational knowledge necessary for its effective application in complex synthetic workflows.

Section 1: Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in any synthetic or analytical protocol.

Molecular Identity and Weight

The molecular formula for **Boc-2,6-Dimethyl-D-Phenylalanine** is $C_{16}H_{23}NO_4$. Its molecular weight is derived from the sum of the atomic weights of its constituent atoms.

Molecular Weight Calculation:

- Carbon (C): 16 atoms \times 12.011 u = 192.176 u
- Hydrogen (H): 23 atoms \times 1.008 u = 23.184 u
- Nitrogen (N): 1 atom \times 14.007 u = 14.007 u
- Oxygen (O): 4 atoms \times 15.999 u = 63.996 u
- Total Molecular Weight = 293.363 g/mol

This value is consistent with that of its isomer, Boc-D-2,4-dimethylphenylalanine, which has an identical molecular formula.^[2]

Identifier	Value
IUPAC Name	(2R)-2-[(tert-butoxycarbonyl)amino]-3-(2,6-dimethylphenyl)propanoic acid
Molecular Formula	C ₁₆ H ₂₃ NO ₄
Molecular Weight	293.36 g/mol
CAS Number	Not broadly available; specific to manufacturer.

Physicochemical Properties

The physical properties of this compound are crucial for handling, storage, and reaction setup.

Property	Description	Rationale / Comparison
Appearance	White to off-white crystalline powder.	Similar to other N-Boc protected amino acids like Boc-D-phenylalanine.[3][4]
Solubility	Soluble in polar organic solvents (Methanol, Ethanol, DMF, DMSO); insoluble in water and petroleum ether.	The Boc group and dimethyl-phenyl ring increase lipophilicity compared to unprotected D-phenylalanine. [5]
Storage	Store at 2-8°C.	Recommended to maintain chemical stability and prevent slow degradation over time.[5]

Section 2: Synthesis and Chemical Reactivity

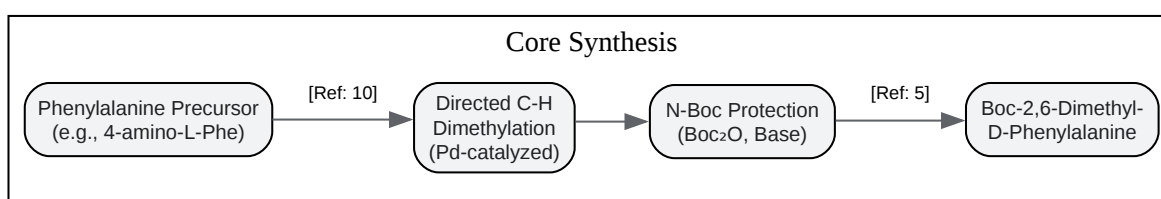
The synthesis of **Boc-2,6-Dimethyl-D-Phenylalanine** is a multi-step process that leverages modern organic chemistry techniques to build the sterically hindered side chain.

Synthetic Pathway

A plausible and efficient synthesis involves a palladium-catalyzed C-H dimethylation of a suitable phenylalanine precursor, followed by N-terminal protection.[6] This state-of-the-art

approach allows for the direct installation of the methyl groups onto the aromatic ring. An alternative pathway could involve a Negishi coupling to construct the dimethylated phenyl ring system prior to its attachment to the amino acid backbone.[7]

The final step in the synthesis is the well-established protection of the α -amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1][8] This reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, yielding the stable N-Boc protected product.[1]



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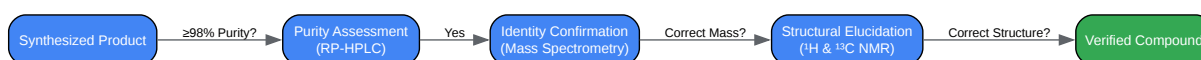
General synthetic workflow for **Boc-2,6-Dimethyl-D-Phenylalanine**.

Chemical Reactivity

The reactivity is dominated by the Boc group. It is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] This orthogonality is fundamental to its use in solid-phase peptide synthesis (SPPS), where other protecting groups (e.g., on side chains) must remain intact.

Section 3: Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and structural integrity of **Boc-2,6-Dimethyl-D-Phenylalanine** before its use in sensitive applications like peptide synthesis.



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Self-validating analytical workflow for compound verification.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of protected amino acids.

- Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 210-220 nm.
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
- Analysis: Inject 10 μ L of the sample solution. The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks. A purity of $\geq 98\%$ is typically required for use in peptide synthesis.[2]

Protocol 2: Mass Spectrometry (MS) for Molecular Weight Confirmation

Electrospray ionization mass spectrometry (ESI-MS) provides direct confirmation of the molecular weight.

- Instrumentation: An ESI-MS system, often coupled with an LC system (LC-MS).
- Ionization Mode: Can be run in both positive and negative ion modes.

- Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused directly into the source.
- Expected Ions:
 - Positive Mode $[M+H]^+$: $293.36 + 1.01 = 294.37$ m/z
 - Negative Mode $[M-H]^-$: $293.36 - 1.01 = 292.35$ m/z
 - Adducts: Sodium adducts $[M+Na]^+$ at 316.35 m/z may also be observed.
- Validation: The observation of the correct mass-to-charge ratio confirms the compound's identity.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. While experimental spectra for this specific compound are not widely published, the expected chemical shifts can be reliably predicted based on the known spectra of Boc-D-phenylalanine and the principles of aromatic substitution.[8][9]

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire 1H and ^{13}C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D experiments like COSY and HSQC can be used for definitive assignments.

Table 3: Predicted 1H NMR Chemical Shifts (in $CDCl_3$)

Proton(s)	Predicted Shift (δ , ppm)	Multiplicity	Integration	Justification
Aromatic (Ar-H)	6.8 - 7.1	Multiplet	3H	The two ortho-methyl groups will shield the aromatic protons, shifting them upfield from the typical 7.2-7.4 ppm range of unsubstituted phenylalanine.
NH (Amide)	~5.0	Broad Singlet	1H	Typical range for a Boc-protected amine proton.
α -CH	~4.5	Multiplet	1H	Alpha-proton adjacent to the carbonyl and Boc-amino group.
β -CH ₂	~3.1	Multiplet	2H	Diastereotopic protons of the methylene group, shifted slightly by the bulky ortho-substituents.
Phenyl-CH ₃	~2.3	Singlet	6H	Methyl groups directly attached to the aromatic ring.
Boc-C(CH ₃) ₃	~1.4	Singlet	9H	Characteristic singlet for the nine equivalent protons of the

tert-butyl group.

[8]

Table 4: Predicted ^{13}C NMR Chemical Shifts (in CDCl_3)

Carbon(s)	Predicted Shift (δ , ppm)	Justification
C=O (Carboxyl)	~175	Standard chemical shift for a carboxylic acid carbon.
C=O (Boc)	~155	Carbonyl carbon of the carbamate group.
Aromatic (Quaternary)	135-140	Includes the C1' and the two methyl-substituted carbons (C2', C6').
Aromatic (CH)	126-130	Aromatic carbons bearing a proton.
Boc (Quaternary)	~80	Quaternary carbon of the tert-butyl group.
α -CH	~55	Alpha-carbon of the amino acid backbone.
β -CH ₂	~38	Beta-carbon of the side chain.
Phenyl-CH ₃	~20	Carbon of the methyl groups on the phenyl ring.
Boc-C(CH ₃) ₃	~28	The three equivalent methyl carbons of the Boc group.

Section 4: Applications in Research and Development

Boc-2,6-Dimethyl-D-Phenylalanine is not a general-purpose reagent but a specialized tool for addressing specific challenges in medicinal chemistry.

- **Constrained Peptides:** Its primary application is in the synthesis of conformationally constrained peptides. The steric bulk of the 2,6-dimethylphenyl group forces the peptide backbone into specific orientations, which can be used to mimic the structure of a protein's binding loop, leading to high-affinity ligands.[2]
- **Metabolic Stability:** The D-configuration provides resistance to enzymatic cleavage. Furthermore, the methyl groups can block sites of oxidative metabolism on the aromatic ring, a common pathway for drug inactivation. This can significantly improve the in vivo half-life of a peptide therapeutic.
- **Drug Discovery:** It is used in the development of novel therapeutics, particularly enzyme inhibitors and receptor agonists/antagonists, where precise positioning of the aromatic side chain is crucial for biological activity.[3][7] It has been explored in the synthesis of opioid modulators and other complex, biologically active molecules.[7][10]

Conclusion

Boc-2,6-Dimethyl-D-Phenylalanine represents a sophisticated chemical tool that empowers scientists to exert precise control over peptide structure and function. Its unique combination of a protease-resistant D-configuration, a sterically demanding side chain, and the versatile Boc protecting group makes it an invaluable asset for the design of next-generation peptide therapeutics. The robust synthetic and analytical protocols detailed in this guide provide a framework for its reliable implementation, ensuring that its full potential can be harnessed in the demanding fields of drug discovery and chemical research.

References

- Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Available from: [\[Link\]](#)
- PubChem. Boc-2,6-Dichloro-D-Phenylalanine. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- PubChem. Boc-D-phenylalanine. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- ResearchGate. A Convenient, Large-Scale Synthesis of 4'-Carboxamido N-Boc-2',6'-dimethyl-L-phenylalanines. Available from: [\[Link\]](#)

- Illuminati, D., et al. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine. *The Journal of Organic Chemistry*, 87(5), 2580–2589. Available from: [[Link](#)]
- Saïdat, B., Boudah, F., & Guermouche, M. H. (2010). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. Department of Physical Chemistry. Available from: [[Link](#)]

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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-(Aminocarbonyl)-N-[(1,1-dimethylethoxy)carbonyl]-2,6-dimethyl-L-phenylalanine | 623950-02-7 [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: A Sterically Hindered Building Block for Advanced Peptide Design]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14006466/docs#introduction-a-sterically-hindered-building-block-for-advanced-peptide-design>]

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